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Compound of Interest

Compound Name: Isotetrandrine

Cat. No.: B10761902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, physicochemical properties, and biological activities of Isotetrandrine. It

includes detailed experimental protocols for its isolation and characterization, as well as an

examination of its known mechanisms of action, with a focus on relevant signaling pathways.

Chemical Structure and Stereochemistry
Isotetrandrine is a bisbenzylisoquinoline alkaloid, a class of natural products characterized by

two benzylisoquinoline units linked together.[1] Its chemical formula is C38H42N2O6, with a

molecular weight of approximately 622.75 g/mol .[2][3]

The structural backbone of Isotetrandrine consists of two isoquinoline ring systems connected

by two ether linkages, forming a macrocyclic structure. The molecule possesses two

stereocenters, leading to the existence of different stereoisomers.

Stereochemistry:

The absolute configuration of the two chiral centers at positions 1 and 1' determines the

specific enantiomer of Isotetrandrine.

(+)-Isotetrandrine: Also referred to as (1S, 14R)-Isotetrandrine, this enantiomer exhibits a

dextrorotatory optical activity.[4][5] Its IUPAC name is (1S,14R)-9,20,21,25-tetramethoxy-
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15,30-dimethyl-7,23-dioxa-15,30-

diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-

3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene.[4]

(-)-Isotetrandrine: This is the levorotatory enantiomer with the (1R, 14S) configuration.[6]

(±)-Isotetrandrine: This is the racemic mixture of the (+) and (-) enantiomers.[3]

Isotetrandrine is a diastereomer of Tetrandrine, another well-studied bisbenzylisoquinoline

alkaloid.[7]

Physicochemical Properties
The following table summarizes key physicochemical properties of Isotetrandrine.

Property Value Source

Molecular Formula C38H42N2O6 [2]

Molecular Weight 622.75 g/mol [2]

Melting Point 180-182 °C [2]

XLogP3 6.4 [4]

Topological Polar Surface Area 61.9 Å² [4]

Hydrogen Bond Donor Count 0 [4]

Hydrogen Bond Acceptor

Count
8 [4]

Rotatable Bond Count 6 [4]

Experimental Protocols
Isolation of Isotetrandrine from Stephania tetrandra
The following protocol is adapted from methods for isolating related bisbenzylisoquinoline

alkaloids from Stephania tetrandra.[8][9]
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Workflow for Isolation of Isotetrandrine

Powdered roots of Stephania tetrandra

Maceration with 70-85% ethanol

Concentration of ethanolic extract under reduced pressure

Dissolution of crude extract in acidic solution (e.g., HCl)

Basification with ammonia to pH 9-11

Liquid-liquid extraction with an organic solvent (e.g., chloroform or ether)

Concentration of the organic phase

Column chromatography (e.g., reversed-phase C18)

Further purification by recrystallization

Pure Isotetrandrine
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Caption: A generalized workflow for the isolation of Isotetrandrine.

Extraction: Powdered roots of Stephania tetrandra are extracted with 70-85% ethanol at

room temperature or with gentle heating. This process is typically repeated multiple times to

ensure complete extraction of the alkaloids.[9]

Acid-Base Treatment: The combined ethanolic extracts are concentrated under reduced

pressure to yield a crude extract. This extract is then dissolved in an acidic aqueous solution

(e.g., 2% HCl) and filtered. The acidic solution is washed with a nonpolar solvent to remove

neutral impurities. The aqueous layer is then basified with ammonia to a pH of 9-11, leading

to the precipitation of the total alkaloids.[8]

Solvent Extraction: The precipitated alkaloids are extracted into an organic solvent such as

chloroform or diethyl ether.[8] The organic layer is then separated and concentrated to yield

the total alkaloid fraction.

Chromatographic Separation: The total alkaloid mixture is subjected to column

chromatography for the separation of individual components. A reversed-phase C18 column

is often employed, with a mobile phase gradient of methanol and water, sometimes with the

addition of a small amount of an amine like diethylamine to improve peak shape.[10]

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC).

Purification: Fractions containing Isotetrandrine are combined, and the solvent is

evaporated. The resulting solid is further purified by recrystallization from a suitable solvent

system (e.g., acetone) to yield pure Isotetrandrine.[10]

Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Isotetrandrine.

The following data were obtained for synthetic racemic Isotetrandrine in CDCl₃.[11]

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of Isotetrandrine is complex due to the

large number of protons in overlapping regions. Key signals include those for the methoxy

groups, N-methyl groups, aromatic protons, and the aliphatic protons of the

tetrahydroisoquinoline backbone. The specific chemical shifts and coupling constants provide

detailed information about the connectivity and stereochemistry of the molecule.
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¹³C NMR (151 MHz, CDCl₃): The carbon NMR spectrum provides information on the number

and types of carbon atoms in the molecule. Characteristic signals are observed for the aromatic

carbons, the aliphatic carbons of the isoquinoline skeleton, and the carbons of the methoxy and

N-methyl groups.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)

Data not fully available in search results. Data not fully available in search results.

Interpretation of NMR Spectra: The interpretation of the NMR spectra involves the analysis of

chemical shifts, integration of proton signals, and the splitting patterns (multiplicity) to

determine the connectivity of atoms. 2D NMR techniques such as COSY (Correlated

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear

Multiple Bond Correlation) are invaluable for the complete assignment of all proton and carbon

signals and for confirming the overall structure of Isotetrandrine.[2]

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the

structural characterization of bisbenzylisoquinoline alkaloids like Isotetrandrine.

Experimental Parameters:

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

Mass Analyzer: Triple quadrupole or ion trap mass spectrometers are commonly used.

Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions.

Fragmentation Pattern: The fragmentation of bisbenzylisoquinoline alkaloids is characterized

by the cleavage of the bonds between the benzyl and isoquinoline moieties. In the ESI-MS/MS

spectrum of Isotetrandrine, the protonated molecule [M+H]⁺ is observed as the precursor ion.

Upon CID, characteristic fragment ions are produced, which can be used to confirm the identity

of the alkaloid. The specific fragmentation pattern can help to distinguish between different

isomers.

X-ray Crystallography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10761902?utm_src=pdf-body
https://www.researchgate.net/publication/377327775_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums
https://www.benchchem.com/product/b10761902?utm_src=pdf-body
https://www.benchchem.com/product/b10761902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional

structure and absolute stereochemistry of Isotetrandrine. The crystal structure of (-)-

Isotetrandrine has been deposited in the Cambridge Crystallographic Data Centre (CCDC)

with the deposition number 272796.[6]

Experimental Protocol Outline:

Crystal Growth: Single crystals of Isotetrandrine suitable for X-ray diffraction are grown from

a suitable solvent or solvent mixture by slow evaporation or vapor diffusion.

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction data are collected as a series of images at

different crystal orientations.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined to obtain the final atomic coordinates, bond

lengths, and bond angles.

Biological Activity and Signaling Pathways
Isotetrandrine has been shown to possess a range of biological activities, including anti-

inflammatory, immunosuppressive, and potential anticancer effects.[4][12] A key mechanism of

action for Isotetrandrine is its ability to modulate inflammatory signaling pathways, particularly

the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

[12]

Inhibition of NF-κB and MAPK Signaling Pathways:

Isotetrandrine has been demonstrated to protect against lipopolysaccharide (LPS)-induced

acute lung injury by suppressing the activation of both the MAPK and NF-κB signaling

pathways.[12] This inhibition leads to a reduction in the production of pro-inflammatory

cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6

(IL-6).[12]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like
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LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This

phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome.

The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate

the transcription of pro-inflammatory genes. Isotetrandrine has been shown to inhibit the

activation of NF-κB, likely by preventing the degradation of IκBα.[13]

The MAPK pathways are a series of protein kinases that transduce extracellular signals to the

nucleus to regulate a variety of cellular processes, including inflammation. Isotetrandrine has

been shown to inhibit the phosphorylation of key MAPK proteins, thereby blocking downstream

inflammatory responses.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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